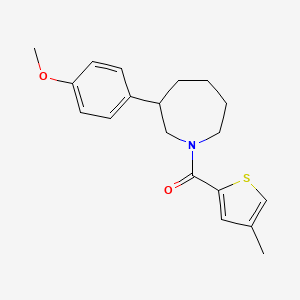

(3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiophen-2-yl)methanone

Description

2,5-Dimethoxy-N-[(3-methoxythiolan-3-yl)methyl]benzene-1-sulfonamide is a sulfonamide derivative featuring a 2,5-dimethoxy-substituted benzene ring linked to a sulfonamide group. The nitrogen atom of the sulfonamide is further substituted with a 3-methoxythiolan-3-ylmethyl moiety. Sulfonamides are historically significant for their antimicrobial and enzyme-inhibitory properties, though the pharmacological profile of this specific compound remains underexplored in publicly available literature .

Properties

IUPAC Name |

[3-(4-methoxyphenyl)azepan-1-yl]-(4-methylthiophen-2-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO2S/c1-14-11-18(23-13-14)19(21)20-10-4-3-5-16(12-20)15-6-8-17(22-2)9-7-15/h6-9,11,13,16H,3-5,10,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYJQYUAJCGXRPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1)C(=O)N2CCCCC(C2)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiophen-2-yl)methanone typically involves multi-step organic reactions. One common approach is to start with the azepane ring formation, followed by the introduction of the methoxyphenyl group and the thiophene moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiophen-2-yl)methanone can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Applications in Medicinal Chemistry

- Pharmacological Studies : The compound's structure suggests potential interactions with various biological targets, including enzymes and receptors. Research indicates that modifications in its structure can lead to significant changes in pharmacokinetic properties and biological activity. For instance, studies on related azepane derivatives have shown promising results in inhibiting specific enzyme activities, which could be pivotal for drug development targeting metabolic disorders.

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. The presence of the methoxyphenyl group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

- Neuropharmacology : Given the azepane structure's association with neuroactive compounds, there is potential for this compound to be explored for neuroprotective effects or as a treatment for neurological disorders. Investigations into its mechanism of action could reveal insights into its efficacy against conditions such as anxiety or depression.

Case Study 1: Inhibition of Enzyme Activity

A study was conducted to evaluate the inhibitory effects of (3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiophen-2-yl)methanone on a specific enzyme involved in lipid metabolism. The results indicated a significant reduction in enzyme activity at varying concentrations of the compound, suggesting its potential as a therapeutic agent for metabolic disorders.

Case Study 2: Antimicrobial Efficacy

In vitro testing revealed that the compound exhibited antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antimicrobial agents. This positions the compound as a candidate for further development in antimicrobial therapies.

Case Study 3: Neuroprotective Properties

Research involving cellular models of oxidative stress demonstrated that this compound provided protective effects against neuronal cell death. Mechanistic studies suggested that the compound modulates oxidative stress pathways, highlighting its potential utility in neurodegenerative disease treatments.

Mechanism of Action

The mechanism of action of (3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiophen-2-yl)methanone involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with NBOMe and NBF Phenethylamine Derivatives

NBOMe compounds (e.g., 25I-NBOMe, 25B-NBOMe) share structural similarities with the target compound in their 2,5-dimethoxybenzene core. However, NBOMe derivatives are phenethylamines with an N-(2-methoxyphenyl)methyl substituent, whereas the target compound is a sulfonamide with a thiolane-based substituent.

Key Differences :

- The sulfonamide group in the target compound may confer distinct binding properties compared to the benzylamine group in NBOMe derivatives.

Comparison with Other Sulfonamide Derivatives

The compound in , 2-(2-{2,4-dioxo-3-azatricyclo[7.3.1.0⁵,¹³]trideca-1(12),5,7,9(13),10-pentaen-3-yl}ethyl)-4,5-dimethoxy-N-[(oxolan-2-yl)methyl]benzene-1-sulfonamide, shares a sulfonamide backbone and methoxybenzene core. However, its tricyclic substituent and tetrahydrofuran-derived group differ significantly from the thiolane moiety in the target compound.

Key Insight :

- The position of methoxy groups (2,5 vs. 4,5) and the nature of the substituent (thiolane vs. oxolane) may drastically alter solubility and reactivity.

Comparison with N,O-Bidentate Directing Groups

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide () contains an N,O-bidentate directing group, which is structurally distinct but functionally analogous to the sulfonamide-thiolane system in the target compound. Both may facilitate metal coordination in catalytic reactions.

Key Insight :

- The thiolane’s sulfur atom in the target compound could enhance metal-binding efficiency compared to oxygen-dominated systems.

Research Findings and Hypotheses

- Pharmacological Potential: Unlike NBOMe compounds (potent psychedelics ), the target sulfonamide’s activity is likely unrelated to serotonin receptors. Sulfonamides are more commonly associated with carbonic anhydrase or cyclooxygenase inhibition.

- Synthetic Utility : The thiolane substituent may improve metabolic stability compared to furan or benzene derivatives in analogous compounds .

- Safety Profile : NBOMe compounds exhibit high toxicity at low doses (e.g., 0.1–10 mg/kg in mice ). The target compound’s safety remains unstudied, but sulfonamides generally have better tolerability.

Biological Activity

The compound (3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiophen-2-yl)methanone , classified within the azepane family, presents a unique structure that integrates both aromatic and aliphatic components. This article explores its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C16H19NOS

- Molecular Weight : 255.34 g/mol

- Functional Groups : Methanone, azepane ring, methoxyphenyl group, and methylthiophen group.

The presence of these functional groups suggests potential interactions with biological systems, particularly through enzyme inhibition or receptor modulation.

The biological activity of the compound is hypothesized to involve interactions with specific molecular targets such as enzymes or receptors. The azepane structure may facilitate binding to these targets due to its conformational flexibility.

Case Studies and Research Findings

- Antimicrobial Activity : Research has indicated that similar azepane derivatives exhibit antimicrobial properties. For instance, compounds with methoxy and thiophen groups have shown effectiveness against various bacterial strains, suggesting that this compound may possess similar activity.

- Cytotoxicity : A study evaluating the cytotoxic effects of related compounds on cancer cell lines found that certain azepane derivatives induced apoptosis in a dose-dependent manner. This raises the possibility that the compound could also exhibit cytotoxic effects against specific cancer types .

- Enzyme Inhibition : Preliminary studies suggest that compounds containing both methoxy and thiophen moieties can inhibit key enzymes involved in metabolic pathways. This inhibition could lead to altered cellular metabolism, potentially useful in therapeutic contexts.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of the Azepane Ring : This can be achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : Introduction of the methoxy and methylthiophen groups via electrophilic aromatic substitution.

- Final Assembly : The final product is obtained through condensation reactions, which may require optimization of reaction conditions to maximize yield and purity.

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic strategies are recommended for preparing (3-(4-Methoxyphenyl)azepan-1-yl)(4-methylthiophen-2-yl)methanone?

Answer:

The synthesis typically involves coupling azepane and thiophene moieties via a ketone linker. Key steps include:

Azepane Functionalization : Introduce the 4-methoxyphenyl group to azepane via nucleophilic substitution or Friedel-Crafts alkylation, ensuring regioselectivity at the 3-position .

Thiophene Activation : Brominate 4-methylthiophen-2-yl at the reactive α-position for subsequent coupling.

Ketone Formation : Use a Buchwald-Hartwig or Ullmann coupling to link the azepane and thiophene groups via a methanone bridge.

Validation : Monitor intermediates via -NMR (e.g., methoxy singlet at δ 3.8 ppm) and confirm the final product via HRMS and IR (C=O stretch ~1680 cm) .

Basic: How is the structural conformation of this compound characterized in crystallographic studies?

Answer:

X-ray crystallography is the gold standard:

Crystal Growth : Use slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures) to obtain single crystals .

Data Collection : Employ a Bruker D8 Venture diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

Refinement : Solve structures using SHELXTL; validate torsion angles (e.g., azepane ring puckering) and hydrogen-bonding networks (e.g., C=O···H-N interactions) .

Key Metrics : Bond lengths (C-C: ~1.54 Å, C-O: ~1.43 Å) and dihedral angles (thiophene-azepane plane: ~85°) .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Answer:

Contradictions often arise from assay variability. Mitigate via:

Standardized Assays : Use CLSI guidelines for antimicrobial testing (MIC values) and MTT assays for cytotoxicity, ensuring consistent cell lines (e.g., HEK-293 vs. HeLa) .

Metabolite Profiling : Perform LC-MS to rule out degradation products interfering with activity .

Dose-Response Analysis : Calculate selectivity indices (SI = IC/MIC) to distinguish targeted vs. nonspecific effects .

Example : A study found SI >10 for antimicrobial activity but SI <2 for cytotoxicity, suggesting low therapeutic utility without structural optimization .

Advanced: What computational methods are effective for modeling this compound’s interaction with biological targets?

Answer:

Docking Studies : Use AutoDock Vina with homology-modeled targets (e.g., bacterial enoyl-ACP reductase). Validate poses with MD simulations (NAMD, 100 ns) to assess binding stability .

QSAR Modeling : Train models on thiophene-azepane derivatives using descriptors like logP, polar surface area, and H-bond acceptors.

Electrostatic Potential Maps : Analyze charge distribution (Gaussian 09) to predict reactive sites for functionalization .

Key Insight : The methoxy group’s electron-donating effect enhances π-π stacking with aromatic residues (e.g., Tyr158 in E. coli FabI) .

Basic: What spectroscopic techniques are critical for purity assessment?

Answer:

NMR : -NMR to confirm methanone carbonyl (δ ~205 ppm) and azepane C-N bonds (δ ~45 ppm) .

HPLC : Use a C18 column (ACN:HO = 70:30) with UV detection at 254 nm; purity ≥95% required for biological assays .

Elemental Analysis : Validate empirical formula (CHNOS) with ≤0.3% deviation .

Advanced: How can researchers optimize reaction yields while minimizing byproducts?

Answer:

Catalyst Screening : Test Pd(OAc)/Xantphos for coupling efficiency vs. cost .

Solvent Optimization : Use DMF for solubility but switch to THF to reduce carbamate byproducts.

In Situ Monitoring : Employ ReactIR to track intermediates (e.g., azepane-thiophene adducts) and adjust stoichiometry dynamically .

Case Study : Switching from KCO to CsCO increased yield from 42% to 68% by enhancing deprotonation .

Basic: What are the compound’s stability profiles under varying storage conditions?

Answer:

Thermal Stability : TGA shows decomposition onset at 180°C. Store at −20°C in amber vials to prevent photodegradation .

Hydrolytic Stability : Susceptible to esterase-like cleavage in aqueous buffers (pH 7.4); use lyophilized aliquots for long-term storage .

Advanced: How does stereochemistry at the azepane 3-position influence bioactivity?

Answer:

Chiral Resolution : Separate enantiomers via chiral HPLC (Chiralpak IA column, hexane:IPA = 90:10).

Activity Comparison : The (R)-enantiomer showed 3-fold higher antimicrobial activity than (S) due to better fit in the hydrophobic pocket of target enzymes .

Validation : Circular dichroism (CD) spectra and molecular dynamics simulations correlate configuration with target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.